molecular formula C9H14ClNO4S B13443583 N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine

N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine

Cat. No.: B13443583
M. Wt: 267.73 g/mol
InChI Key: KPCBFYZVMCQUAZ-QMMMGPOBSA-N
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Description

N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine is a mercapturic acid derivative formed as a metabolite of certain chlorinated compounds. It is often studied in the context of biomonitoring and toxicology to understand the exposure and effects of hazardous substances like 2-chloroprene and epichlorohydrin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine typically involves the reaction of L-cysteine with 4-chloro-3-oxobutyl derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with a pH buffer to maintain the desired pH level. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and hydroxyl derivatives. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity .

Scientific Research Applications

N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine involves its formation as a metabolite through the conjugation of L-cysteine with chlorinated compounds. This process is mediated by enzymes like glutathione S-transferase, which catalyze the addition of glutathione to the chlorinated compound, followed by further enzymatic reactions to form the mercapturic acid derivative. The compound is then excreted in the urine, where it can be detected and quantified .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific formation from 2-chloroprene and its unique structural features, such as the presence of a 4-chloro-3-oxobutyl group. This makes it a valuable biomarker for monitoring exposure to specific chlorinated compounds .

Properties

Molecular Formula

C9H14ClNO4S

Molecular Weight

267.73 g/mol

IUPAC Name

(2R)-2-acetamido-3-(4-chloro-3-oxobutyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H14ClNO4S/c1-6(12)11-8(9(14)15)5-16-3-2-7(13)4-10/h8H,2-5H2,1H3,(H,11,12)(H,14,15)/t8-/m0/s1

InChI Key

KPCBFYZVMCQUAZ-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(=O)CCl)C(=O)O

Canonical SMILES

CC(=O)NC(CSCCC(=O)CCl)C(=O)O

Origin of Product

United States

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